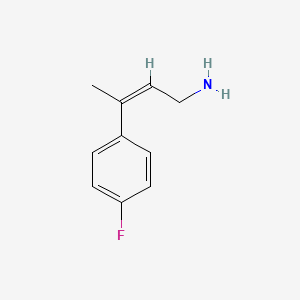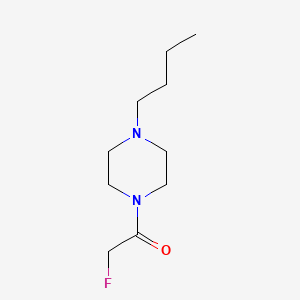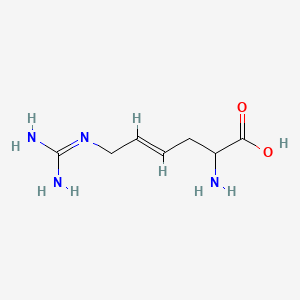
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride: is a synthetic amino acid derivative with the molecular formula C7H16Cl2N4O2 and a molecular weight of 259.13 g/mol. This compound is used as a chemical reagent in the synthesis of Lathyrine, a plant amino acid metabolite. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Chemical Reactions Analysis
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is involved in the study of amino acid metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to natural amino acids.
Industry: It is used in the production of various chemical reagents and intermediates.
Mechanism of Action
The mechanism of action of trans-4,5-Dehydro-DL-homoarginine Dihydrochloride involves its interaction with specific molecular targets and pathways As a synthetic amino acid derivative, it can mimic the behavior of natural amino acids and participate in biochemical reactions
Comparison with Similar Compounds
trans-4,5-Dehydro-DL-homoarginine Dihydrochloride can be compared with other similar compounds, such as:
L-arginine: A natural amino acid involved in protein synthesis and nitric oxide production.
DL-homoarginine: A synthetic derivative of arginine with similar biochemical properties.
trans-4,5-Dehydro-L-arginine: A related compound with a similar structure but different stereochemistry.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N4O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(E)-2-amino-6-(diaminomethylideneamino)hex-4-enoic acid |
InChI |
InChI=1S/C7H14N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h1-2,5H,3-4,8H2,(H,12,13)(H4,9,10,11)/b2-1+ |
InChI Key |
ZHSDXYCAWKFHOH-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/CN=C(N)N)C(C(=O)O)N |
Canonical SMILES |
C(C=CCN=C(N)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


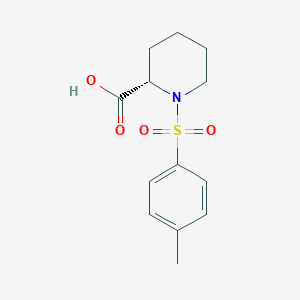
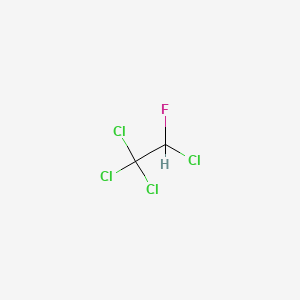
![2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid](/img/structure/B13416169.png)
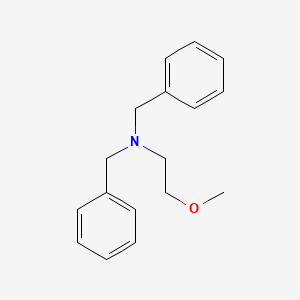
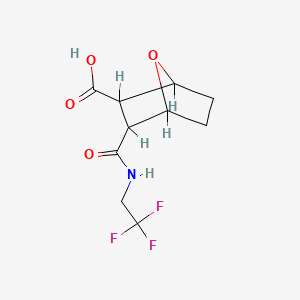
![2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide](/img/structure/B13416189.png)
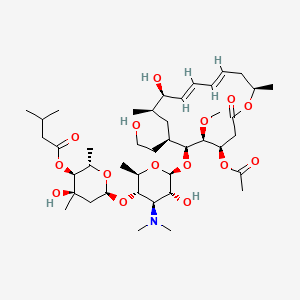
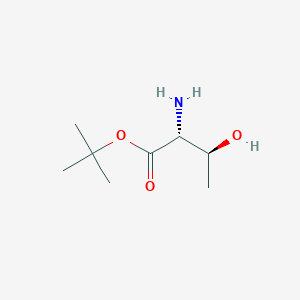
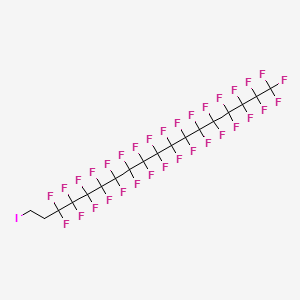
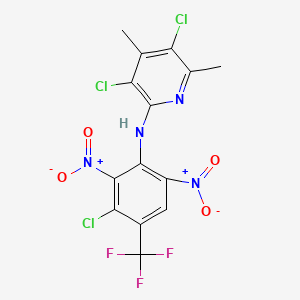
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
